N'-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide
Description
N'-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide is a heterocyclic acetimidamide derivative characterized by a pyrrolidine core substituted with methoxymethyl and methyl groups at the 3- and 4-positions, respectively.
The synthesis of related N'-hydroxyacetimidamides typically involves the reaction of nitriles with hydroxylamine under controlled conditions (Method B, as described in ) . For example, (Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide (27) was synthesized from 2-(pyridin-2-yl)acetonitrile, yielding distinct NMR signals for the hydroxyimino group (δ9.56 ppm, broad singlet) and aromatic protons .
Properties
Molecular Formula |
C9H19N3O2 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N'-hydroxy-2-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C9H19N3O2/c1-7-3-12(5-9(10)11-13)4-8(7)6-14-2/h7-8,13H,3-6H2,1-2H3,(H2,10,11) |
InChI Key |
OBZHUIZZQIPULA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1CN(CC1COC)C/C(=N/O)/N |
Canonical SMILES |
CC1CN(CC1COC)CC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide typically involves a multi-step process. One common method includes the condensation of 3-(methoxymethyl)-4-methylpyrrolidine with an appropriate acetimidamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophilic reagents such as sodium methoxide or lithium aluminum hydride are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-2-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the methoxymethyl and methylpyrrolidinyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound can be compared to analogs based on substituent diversity:
Table 1: Structural Comparison of Selected N'-Hydroxyacetimidamide Derivatives
Key Observations :
- Aromatic vs. Aliphatic Substituents : Pyridinyl and thienyl analogs () exhibit aromatic proton signals in NMR (e.g., δ7.25–7.49 ppm for pyridine ), whereas the target compound’s pyrrolidine substituent would display aliphatic proton shifts (e.g., δ2.31 ppm for methyl groups in similar compounds ).
- Steric and Electronic Effects : The methoxymethyl group in the target compound may enhance solubility compared to purely hydrocarbon substituents (e.g., methyl or phenyl groups in ).
Spectral Data Comparison
While direct NMR data for the target compound are unavailable, analogs provide reference points:
Table 2: NMR Spectral Shifts of Key Protons in Analogs
Key Observations :
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